9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
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Description
The compound “9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one” is a derivative of chromeno[2,3-d]pyrimidin . Chromeno[2,3-d]pyrimidin derivatives are known for their antioxidant activity . They are obtained in simple, one-pot, and low-cost reactions of barbituric acid with a variety of substituted salicylaldehydes in lemon juice .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidin derivatives involves reactions of barbituric acid with various substituted salicylaldehydes in lemon juice . The reaction is simple, one-pot, and cost-effective . The synthesized compounds are characterized using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromeno[2,3-d]pyrimidin derivatives include the reaction of barbituric acid with substituted salicylaldehydes . The reaction is catalyzed by lemon juice and occurs in a one-pot process .Scientific Research Applications
Antibacterial Activity
Some new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent antibacterial activity against both gram-positive and gram-negative bacterial species. For example, a study demonstrated that certain derivatives displayed greater antibacterial efficacy against gram-negative bacteria compared to conventional antibiotics such as ciprofloxacin and amoxicillin (Ameli et al., 2017).
Anticancer Activity
Derivatives of benzo[5,6]chromeno[2,3-d]pyrimidines have also been investigated for their potential antiproliferative effects against cancer cell lines. In a study, some derivatives were synthesized and screened for antiproliferative activity, showing promising inhibitory effects against colorectal cancer cell lines (Choura et al., 2022).
Antimicrobial Activities
Research into chromene molecules, including benzo[h]chromeno[2,3-d]pyrimidine derivatives, has demonstrated significant antimicrobial properties. Novel compounds synthesized in this class have shown high potency against various microorganisms, supporting their potential as antimicrobial agents (Okasha et al., 2016).
Synthesis Techniques
Advancements in the synthesis of benzo[5,6]chromeno[2,3-d]pyrimidine derivatives have been reported, with methods emphasizing eco-friendliness and high efficiency. For instance, catalyst-free, one-pot synthesis techniques have been developed, yielding a diverse range of functionalized derivatives under mild conditions (Brahmachari & Nayek, 2017).
Structural Characterization and Novel Methodologies
Innovative methods for synthesizing chromeno[2,3-d]pyrimidine derivatives have been explored, contributing to the structural diversity and potential applicability of these compounds in pharmaceutical research. Novel synthetic pathways offer opportunities for creating compounds with specific characteristics and activities (Osyanin et al., 2014).
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-16-10-7-15(8-11-16)21-24-22(26)19-13-18-17-6-4-3-5-14(17)9-12-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJNWRJKZNFKIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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